molecular formula C8H9BrClF2N B13580490 [(4-Bromo-2,6-difluorophenyl)methyl](methyl)aminehydrochloride

[(4-Bromo-2,6-difluorophenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13580490
M. Wt: 272.52 g/mol
InChI Key: XVJYIFTWGGFEJJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One common synthetic route involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

      Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.

      Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is a key step in the synthesis of this compound.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents (e.g., boronic acids or boronate esters), and halides are commonly used.

      Major Products: The major products depend on the specific coupling partners and reaction conditions.

  • Scientific Research Applications

      Chemistry: (4-Bromo-2,6-difluorophenyl)methylaminehydrochloride serves as a versatile building block in organic synthesis.

      Biology and Medicine: It may find applications in drug discovery, as well as in the development of bioactive molecules.

      Industry: Its use extends to materials science and fine chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For example, in drug development, it could target specific receptors or enzymes.
    • Further research is needed to elucidate the precise molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • While I don’t have specific information on closely related compounds, researchers often compare it to other arylamines or boron-containing molecules.

    Properties

    Molecular Formula

    C8H9BrClF2N

    Molecular Weight

    272.52 g/mol

    IUPAC Name

    1-(4-bromo-2,6-difluorophenyl)-N-methylmethanamine;hydrochloride

    InChI

    InChI=1S/C8H8BrF2N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H

    InChI Key

    XVJYIFTWGGFEJJ-UHFFFAOYSA-N

    Canonical SMILES

    CNCC1=C(C=C(C=C1F)Br)F.Cl

    Origin of Product

    United States

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